![molecular formula C11H15NO B14245837 N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide CAS No. 253199-24-5](/img/structure/B14245837.png)
N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide, also known as m-Acetotoluidide, is an organic compound with the molecular formula C10H13NO. It is a derivative of acetamide and is characterized by the presence of a 3-methylphenyl group attached to the nitrogen atom of the acetamide moiety. This compound is of interest due to its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide can be achieved through several methods. One common approach involves the reaction of 3-methylphenylamine with acetic anhydride under controlled conditions. The reaction typically proceeds as follows:
Reaction with Acetic Anhydride: 3-methylphenylamine is reacted with acetic anhydride in the presence of a catalyst such as pyridine. The reaction mixture is heated to a temperature of around 60-70°C for several hours.
Purification: The resulting product is then purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as halides or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acetamides.
Aplicaciones Científicas De Investigación
N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Methylphenyl)acetamide: Similar structure but lacks the (1S)-1-ethyl group.
N-(3-Methylphenyl)propionamide: Contains a propionamide group instead of an acetamide group.
N-(3-Methylphenyl)butyramide: Contains a butyramide group instead of an acetamide group.
Uniqueness
N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the (1S)-1-ethyl group differentiates it from other similar compounds and may contribute to its unique reactivity and applications.
Propiedades
Número CAS |
253199-24-5 |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
N-[(1S)-1-(3-methylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C11H15NO/c1-8-5-4-6-11(7-8)9(2)12-10(3)13/h4-7,9H,1-3H3,(H,12,13)/t9-/m0/s1 |
Clave InChI |
MLLNJENRTAZELD-VIFPVBQESA-N |
SMILES isomérico |
CC1=CC(=CC=C1)[C@H](C)NC(=O)C |
SMILES canónico |
CC1=CC(=CC=C1)C(C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




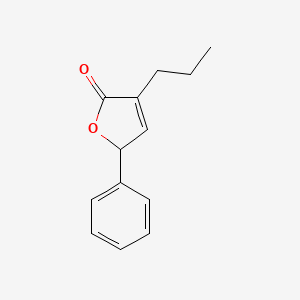
![9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene](/img/structure/B14245763.png)
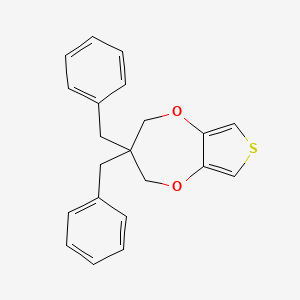
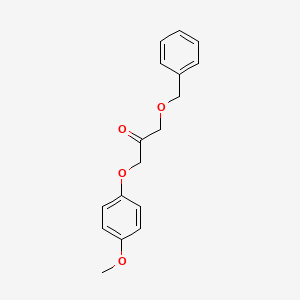
![6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl-](/img/structure/B14245801.png)
![N-[2-(Chloroimino)propanoyl]-L-phenylalanine](/img/structure/B14245802.png)
![4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245809.png)
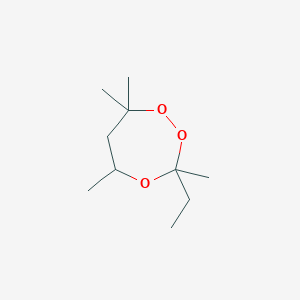
![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-N,N-dimethyl-](/img/structure/B14245822.png)
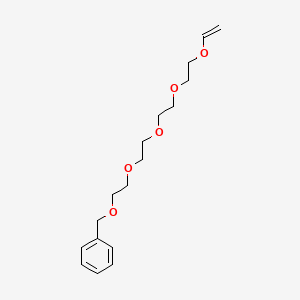
![3-[4-(Dihexylamino)benzene-1-sulfonyl]propan-1-ol](/img/structure/B14245828.png)
![Benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro-](/img/structure/B14245830.png)
